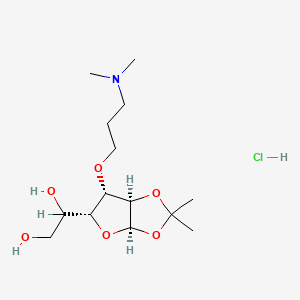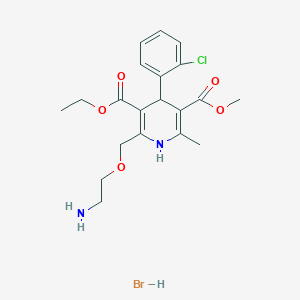
アキベンゾラ-S-メチル
概要
説明
- 真菌を直接攻撃するのではなく、全身獲得抵抗性 (SAR) として知られる植物の自然な防御システムを活性化します。
アシベンゾラル-S-メチル: .
科学的研究の応用
Agriculture: Used as a plant activator to enhance resistance against fungal and bacterial pathogens.
Crops: Effective against diseases like powdery mildew, rust, and downy mildew in crops like rice, wheat, vegetables, bananas, and tobacco.
Long-lasting: Provides protection for up to 10 weeks after application.
作用機序
SAR活性化: 植物内の様々な生物的および非生物的要因を刺激することにより、SARを誘導します。
自己防御: 植物は病原体に対する防御反応を発達させ、自身の抵抗性を強化します。
Safety and Hazards
将来の方向性
ASM is registered in the US for use either as a seed treatment or for direct spraying on crops . Since it activates the crop’s own defense mechanisms, it is not usually effective in curing established disease, only in protecting against future disease development . There is increasing use of plant growth regulators (PGRs) in agricultural and horticultural production due to the organic nature and effectiveness of PGRs in promoting plant growth and stress tolerance .
生化学分析
Biochemical Properties
Acibenzolar-S-Methyl plays a crucial role in biochemical reactions by mimicking the action of salicylic acid, a natural plant hormone involved in defense responses . It interacts with several key enzymes and proteins within the plant cells. One of the primary interactions is with the NPR1 protein, a central regulator of systemic acquired resistance . Acibenzolar-S-Methyl activates NPR1, which in turn triggers the expression of pathogenesis-related (PR) genes. These genes encode proteins that enhance the plant’s resistance to pathogens . Additionally, Acibenzolar-S-Methyl has been shown to upregulate the production of antioxidant enzymes such as superoxide dismutase and guaiacol peroxidase, which help mitigate oxidative stress during pathogen attack .
Cellular Effects
The effects of Acibenzolar-S-Methyl on cellular processes are profound. It influences cell signaling pathways by activating the systemic acquired resistance pathway, leading to the accumulation of PR proteins . This activation results in enhanced resistance to a wide range of pathogens. Acibenzolar-S-Methyl also affects gene expression by upregulating defense-related genes, thereby boosting the plant’s immune response . Furthermore, it has been observed to improve cellular metabolism under stress conditions, such as heat and drought, by enhancing the synthesis of stress-related proteins and metabolites .
Molecular Mechanism
At the molecular level, Acibenzolar-S-Methyl exerts its effects through several mechanisms. It binds to the NPR1 protein, leading to its activation and subsequent translocation to the nucleus . In the nucleus, NPR1 interacts with transcription factors to initiate the expression of PR genes . This binding interaction is crucial for the activation of systemic acquired resistance. Additionally, Acibenzolar-S-Methyl modulates the activity of various enzymes involved in the phenylpropanoid pathway, which is essential for the synthesis of defense-related compounds . This modulation enhances the plant’s ability to produce antimicrobial compounds that inhibit pathogen growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acibenzolar-S-Methyl have been observed to change over time. Initially, there is a rapid induction of defense-related genes and proteins, leading to an immediate enhancement of the plant’s immune response . Over time, the stability and degradation of Acibenzolar-S-Methyl can influence its long-term effects. Studies have shown that the compound remains effective for several days, providing sustained protection against pathogens . Prolonged exposure may lead to a gradual decline in its efficacy due to metabolic degradation and potential resistance development in pathogens .
Dosage Effects in Animal Models
While Acibenzolar-S-Methyl is primarily used in plants, studies in animal models have provided insights into its dosage effects. At low doses, the compound has been shown to be relatively safe with minimal adverse effects . At higher doses, there is evidence of mild toxicity, including signs of regenerative hemolytic anemia and decreased body weight gain . These findings highlight the importance of optimizing dosage levels to minimize potential toxic effects while maintaining efficacy.
Metabolic Pathways
Acibenzolar-S-Methyl is involved in several metabolic pathways within the plant. It is metabolized into acibenzolar, an active substance that can migrate to distal parts of the plant and induce systemic resistance . The compound interacts with enzymes in the phenylpropanoid pathway, enhancing the synthesis of defense-related metabolites . This interaction leads to an increase in the levels of compounds such as phenolics and flavonoids, which play a crucial role in plant defense .
Transport and Distribution
The transport and distribution of Acibenzolar-S-Methyl within plant tissues are essential for its effectiveness. After application, the compound is absorbed and translocated to various parts of the plant, including leaves, stems, and roots . It is transported through the plant’s vascular system, allowing it to reach distal tissues and provide systemic protection . The distribution of Acibenzolar-S-Methyl is facilitated by its interaction with transport proteins and its ability to move through the plant’s phloem .
Subcellular Localization
Acibenzolar-S-Methyl is localized in various subcellular compartments within the plant cells. It has been observed to accumulate in the cytosol, where it interacts with key regulatory proteins such as NPR1 . Additionally, the compound can be found in the nucleus, where it influences gene expression by interacting with transcription factors . The subcellular localization of Acibenzolar-S-Methyl is crucial for its role in activating systemic acquired resistance and enhancing the plant’s defense mechanisms .
準備方法
- 合成ルートは、ベンゾチアゾール-7-カルボン酸 とチオニルクロリド を反応させて対応する酸塩化物を生成することから始まります。
- 次に、酸塩化物をメタノール と反応させると、アシベンゾラル-S-メチル が生成されます。
- 工業生産方法では、通常、これらの工程を効率化して収率を高めています。
化学反応の分析
- 一般的な試薬には、チオニルクロリド とメタノール が含まれます。
- 生成される主な生成物は、ベンゾチアゾール-7-カルボン酸のメチルエステルです。
アシベンゾラル-S-メチル: は、直接的な殺菌反応を起こしません。代わりに、植物の防御を活性化します。
科学研究の応用
農業: 植物活性剤として使用され、真菌や細菌病原体に対する抵抗性を強化します。
作物: 稲、小麦、野菜、バナナ、タバコなどの作物におけるうどんこ病、さび病、べと病などの病気に対して効果的です。
持続性: 適用後最大10週間、保護を提供します。
類似化合物との比較
ユニークな特徴: 従来の殺菌剤とは異なり、病原体を直接殺すのではなく、植物の免疫力を高めます。
類似化合物: 具体的にはリストされていません。その作用機序は異なります
特性
IUPAC Name |
S-methyl 1,2,3-benzothiadiazole-7-carbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS2/c1-12-8(11)5-3-2-4-6-7(5)13-10-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELITFHSCLAHKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=O)C1=C2C(=CC=C1)N=NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1032519 | |
| Record name | Acibenzolar-S-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1032519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to beige odorless solid; [Merck Index] Light to dark brown granules with a sulfurous odor; [MSDSonline] | |
| Record name | Acibenzolar-S-methyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3435 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Approx 267 °C | |
| Record name | ACIBENZOLAR-S-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7021 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility in methanol 4.2, ethyl acetate 25, n-hexane 1.3, toluene 36, n-octanol 5.4, acetone 28, dichloromethane 160 (all in g/l, 25 °C)., In water, 7.7 mg/l @ 25 °C | |
| Record name | ACIBENZOLAR-S-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7021 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.54X10+3 g/cu cm @ 22 °C | |
| Record name | ACIBENZOLAR-S-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7021 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000033 [mmHg], 3.30X10-6 mm Hg @ 25 °C | |
| Record name | Acibenzolar-S-methyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3435 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ACIBENZOLAR-S-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7021 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to beige fine powder | |
CAS No. |
135158-54-2 | |
| Record name | Acibenzolar-S-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135158-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acibenzolar-S-Methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135158542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acibenzolar-S-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1032519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-methyl benzo(1.2.3)thiadiazole-7-carbothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3-Benzothiadiazole-7-carbothioic acid, S-methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACIBENZOLAR-S-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCW6119347 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ACIBENZOLAR-S-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7021 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
132.9 °C | |
| Record name | ACIBENZOLAR-S-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7021 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Acibenzolar-S-methyl acts as a plant activator, mimicking the role of salicylic acid, a key signaling molecule in plant defense responses [, ]. Upon application, it triggers the plant's natural defense mechanisms, leading to the production of pathogenesis-related proteins (PR proteins) []. These proteins accumulate in intercellular spaces and are capable of degrading bacterial cell walls, ultimately inhibiting pathogen growth and spread [].
ANone: Acibenzolar-S-methyl treatment can lead to various downstream effects, including:
- Increased activity of defense-related enzymes: Studies have shown increased activity of enzymes like chitinase, β-1,3-glucanase, peroxidase, polyphenol oxidase, catalase, and ascorbate peroxidase [, , , , ]. These enzymes play crucial roles in degrading pathogen cell walls, detoxifying harmful compounds, and strengthening plant cell walls, thus contributing to disease resistance.
- Accumulation of defense-related compounds: Acibenzolar-S-methyl can also induce the accumulation of lignin and hydrogen peroxide (H2O2) in plant tissues, which act as physical and chemical barriers against pathogens [, ].
- Changes in plant physiology: While generally considered safe, acibenzolar-S-methyl can sometimes negatively impact plant growth. In some cases, it has been observed to reduce tomato transplant dry weight [] and negatively affect bulb yield in onions []. In other cases, it has been shown to increase fruit number in cotton []. The effects of acibenzolar-S-methyl on plant growth and yield can be variable and might depend on the plant species, cultivar, application method, dose, and environmental conditions.
A: Chitinase is a PR protein whose accumulation is rapidly induced in plants treated with acibenzolar-S-methyl []. This enzyme plays a crucial role in breaking down chitin, a major component of fungal cell walls. The increased chitinase activity contributes to the plant's ability to inhibit fungal growth and spread, thus enhancing disease resistance.
ANone: Acibenzolar-S-methyl has a molecular formula of C9H6N2O3S and a molecular weight of 222.23 g/mol.
A: While the provided research doesn't extensively cover this, it mentions acibenzolar-S-methyl being formulated as a wettable powder (Actigard 50WG) [], implying a degree of stability in this form.
ANone: Various studies have been conducted to evaluate the efficacy of acibenzolar-S-methyl:
- In vitro studies: These typically involve assessing the inhibitory effects of acibenzolar-S-methyl on pathogen growth in artificial media. For example, one study tested the effect of acibenzolar-S-methyl on the growth of Phytophthora cactorum and P. fragariae var. fragariae in V8 juice agar [].
- Greenhouse studies: These involve evaluating the efficacy of acibenzolar-S-methyl against plant diseases in controlled environments. Numerous studies have shown the effectiveness of acibenzolar-S-methyl in reducing disease severity in greenhouse settings, for example, against Phytophthora capsici in squash [], Xanthomonas campestris pv. vesicatoria in tomato [], and Sclerotium rolfsii in tomato [].
- Field experiments: These assess the efficacy of acibenzolar-S-methyl under natural field conditions. Several studies have demonstrated the potential of acibenzolar-S-methyl to reduce disease severity in various crops under field conditions, including tomato spotted wilt virus in tomato [, , ], bacterial spot and bacterial speck in tomato [], Xanthomonas leaf blight in onion [], and black root rot in cotton [].
ANone: Several alternatives and potential substitutes for acibenzolar-S-methyl exist, including:
- Other plant activators: Other chemicals, such as harpin protein [, ] and chitosan [], can also induce SAR in plants and have been investigated for their potential in plant disease control.
- Biological control agents: Beneficial microorganisms, such as plant growth-promoting rhizobacteria [, ], Trichoderma harzianum [], Pantoea agglomerans strain C9-1, and Pseudomonas fluorescens strain A506 [], can suppress plant diseases through various mechanisms and are being explored as alternatives to chemical treatments.
- Cultural practices: Implementing good agricultural practices, such as crop rotation, sanitation, and the use of resistant cultivars [, ], can significantly reduce disease pressure and minimize the need for chemical interventions.
- Integrated pest management (IPM): IPM emphasizes a holistic approach, combining different control methods for sustainable plant disease management [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[2-(2-Aminoethoxy)ethoxy]ethanol](/img/structure/B1665359.png)








